2-(2-Hydroxymethyl-phenoxy)-propan-1-ol
Description
2-(2-Hydroxymethyl-phenoxy)-propan-1-ol is a diol derivative featuring a hydroxymethyl-substituted phenoxy group attached to a propanol backbone. While direct references to this exact compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented.
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H14O3/c1-8(6-11)13-10-5-3-2-4-9(10)7-12/h2-5,8,11-12H,6-7H2,1H3 |
InChI Key |
YKMHAVRSCVOHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=CC=C1CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(2-Hydroxymethyl-phenoxy)-propan-1-ol
Key Observations :
- Stereochemical Variations: Compounds like 1-(4-hydroxyphenyl)-2-[4-(E)-propenylphenoxy]-propan-1-ol exhibit threo/erythro diastereomerism, which influences antioxidant activity .
- Ring Systems : Azepane-containing derivatives (e.g., 2-(azepan-1-yl)propan-1-ol) introduce conformational flexibility, beneficial for agrochemical interactions .
Key Observations :
Hydrogen Bonding and Solubility :
- Hydroxymethyl and phenolic groups (e.g., ) enhance water solubility compared to methoxy or trifluoromethoxy analogs.
- Trifluoromethoxy groups (e.g., ) impart metabolic stability and lipophilicity, critical for blood-brain barrier penetration in drug candidates.
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